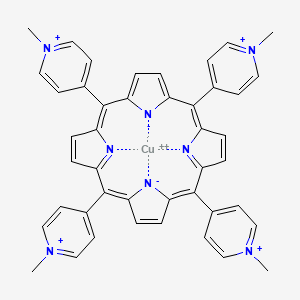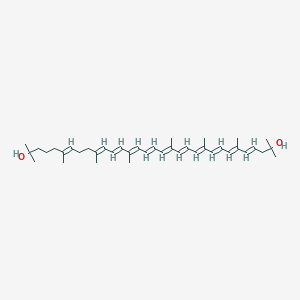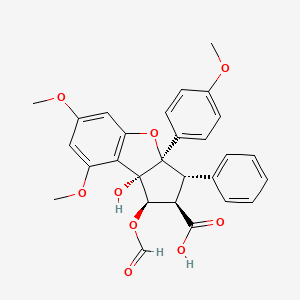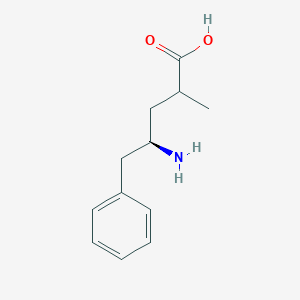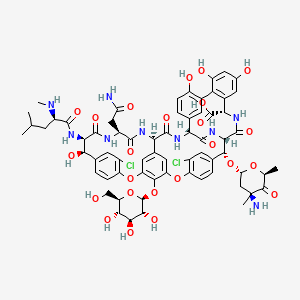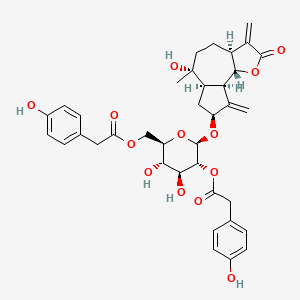
aurantiomide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
aurantiomide B is a natural product found in Penicillium aurantiogriseum with data available.
科学的研究の応用
Antitumor and Antimicrobial Properties
Aurantiomide B, identified in marine-derived fungi like Penicillium aurantiogriseum, has demonstrated moderate cytotoxic activity against human tumor cells. It shows notable potency against HEPG2 cells, a human liver cancer cell line, with an IC50 value of 0.097 μmol/mL, suggesting its potential in antitumor applications (Song et al., 2012). Another study on the same compound from Penicillium aurantiogriseum found moderate cytotoxicities against several human cancer cell lines, further supporting its antitumor potential (Xin et al., 2007).
Anti-Neuroinflammatory Effects
Aurantiomide acetate, a related compound isolated from marine-derived Aspergillus sp., was found to have significant anti-neuroinflammatory effects. This compound inhibited the production of nitric oxide and prostaglandin E2 in microglial cells, suggesting its potential application in treating neuroinflammatory conditions (Yoon et al., 2014).
Alzheimer's Disease Treatment
Recent studies have highlighted the role of Aurantiamide in Alzheimer's disease treatment. It suppresses the activation of the NLRP3 inflammasome, a component associated with neuroinflammation, and improves cognitive function in mice models of Alzheimer's (Shen et al., 2023). Aurantiamide also promotes M2 polarization of microglial cells, which is beneficial for cognitive ability in Alzheimer's disease mice (Shen et al., 2022).
Antibacterial Activities
Aurantinins, derived from Bacillus subtilis fmb60 and related to Aurantiomide, have shown substantial antibacterial activity against multidrug-resistant bacteria like Staphylococcus aureus and Clostridium sporogenes. These compounds disrupt bacterial cell membranes, highlighting their potential as antibacterial agents (Yang et al., 2016).
特性
分子式 |
C18H22N4O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
3-[(1R,4S)-1-hydroxy-1-(2-methylpropyl)-3,6-dioxo-2,4-dihydropyrazino[2,1-b]quinazolin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-10(2)9-18(26)17-20-12-6-4-3-5-11(12)16(25)22(17)13(15(24)21-18)7-8-14(19)23/h3-6,10,13,26H,7-9H2,1-2H3,(H2,19,23)(H,21,24)/t13-,18+/m0/s1 |
InChIキー |
VZHFOIYILDANRZ-SCLBCKFNSA-N |
異性体SMILES |
CC(C)C[C@]1(C2=NC3=CC=CC=C3C(=O)N2[C@H](C(=O)N1)CCC(=O)N)O |
正規SMILES |
CC(C)CC1(C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CCC(=O)N)O |
同義語 |
aurantiomide B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




